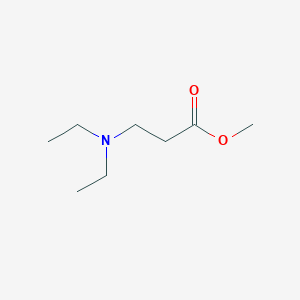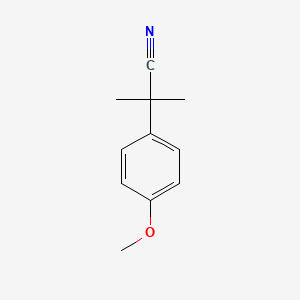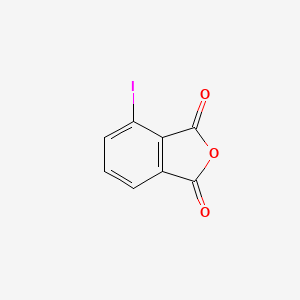
4-Iodoisobenzofuran-1,3-dione
Vue d'ensemble
Description
4-Iodoisobenzofuran-1,3-dione, also known as 3-Iodophthalic anhydride, is a chemical compound with the molecular formula C8H3IO3 . It has a molecular weight of 274.01 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Iodoisobenzofuran-1,3-dione consists of an isobenzofuran core with an iodine atom attached to the 4-position . The InChI code for the compound is1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H . Physical And Chemical Properties Analysis
4-Iodoisobenzofuran-1,3-dione is a solid at room temperature . It has a boiling point of 85-87°C . The compound has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Applications De Recherche Scientifique
I hope this gives you a general idea of how “4-Iodoisobenzofuran-1,3-dione” might be used in scientific research. If you have more specific questions or if there’s a particular application you’re interested in, feel free to ask
-
Organic Synthesis : As a chemical reagent, “4-Iodoisobenzofuran-1,3-dione” can be used in the synthesis of a wide range of organic compounds. The iodine atom can act as a good leaving group, making it useful in substitution reactions .
-
Medicinal Chemistry : Compounds like “4-Iodoisobenzofuran-1,3-dione” can be used in the synthesis of drug molecules. The iodine atom can be replaced by various functional groups, allowing for the creation of a diverse array of potential drug candidates .
-
Materials Science : In the field of materials science, “4-Iodoisobenzofuran-1,3-dione” could potentially be used in the synthesis of new materials. For example, it could be used to create polymers with unique properties .
-
Bioimaging : Compounds like “4-Iodoisobenzofuran-1,3-dione” could potentially be used in bioimaging applications. The iodine atom can be used as a radiotracer, allowing for the visualization of biological processes .
-
Biosensing : “4-Iodoisobenzofuran-1,3-dione” could potentially be used in the development of biosensors. The compound could be used to create a sensor that changes its properties in response to a specific biological molecule .
-
Photopolymerization : “4-Iodoisobenzofuran-1,3-dione” could potentially be used in photopolymerization processes. The compound could be used to initiate the polymerization process when exposed to light .
-
Organic Synthesis : As a chemical reagent, “4-Iodoisobenzofuran-1,3-dione” can be used in the synthesis of a wide range of organic compounds. The iodine atom can act as a good leaving group, making it useful in substitution reactions .
-
Medicinal Chemistry : Compounds like “4-Iodoisobenzofuran-1,3-dione” can be used in the synthesis of drug molecules. The iodine atom can be replaced by various functional groups, allowing for the creation of a diverse array of potential drug candidates .
-
Materials Science : In the field of materials science, “4-Iodoisobenzofuran-1,3-dione” could potentially be used in the synthesis of new materials. For example, it could be used to create polymers with unique properties .
-
Bioimaging : Compounds like “4-Iodoisobenzofuran-1,3-dione” could potentially be used in bioimaging applications. The iodine atom can be used as a radiotracer, allowing for the visualization of biological processes .
-
Biosensing : “4-Iodoisobenzofuran-1,3-dione” could potentially be used in the development of biosensors. The compound could be used to create a sensor that changes its properties in response to a specific biological molecule .
-
Photopolymerization : “4-Iodoisobenzofuran-1,3-dione” could potentially be used in photopolymerization processes. The compound could be used to initiate the polymerization process when exposed to light .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Propriétés
IUPAC Name |
4-iodo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHCDRLTAOLKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300160 | |
| Record name | 3-Iodophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodoisobenzofuran-1,3-dione | |
CAS RN |
28418-88-4 | |
| Record name | 3-Iodophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28418-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 135150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28418-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Iodophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


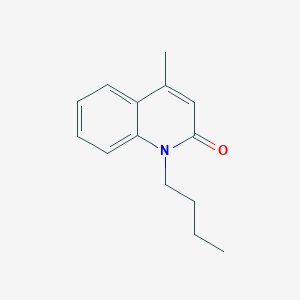
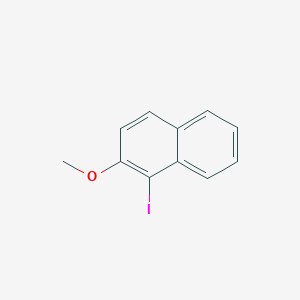
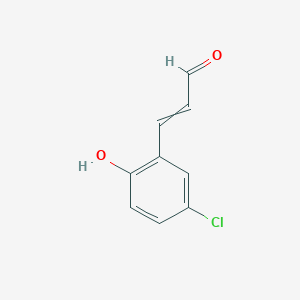
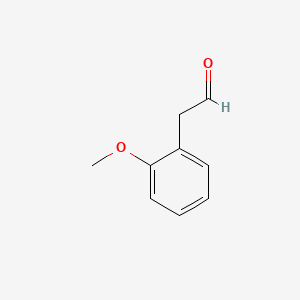
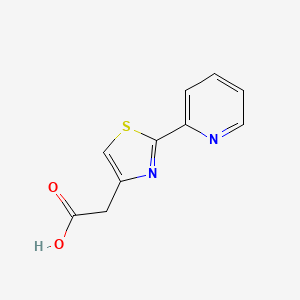


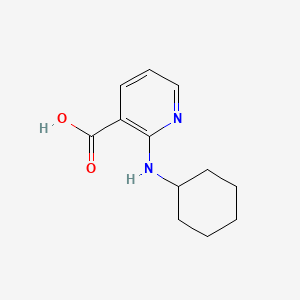
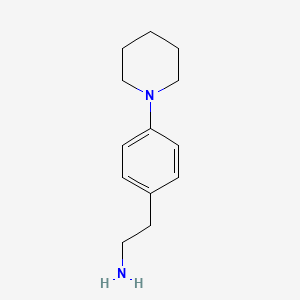

![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)
